molecular formula C20H19BrN2O3S B11696731 (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B11696731
M. Wt: 447.3 g/mol
InChI Key: NFMZLFLFMHDDEH-NVMNQCDNSA-N
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Description

This compound is a thiazol-4-one derivative featuring a Z-configuration at the C5 benzylidene moiety. Its structure includes a 5-bromo-2,4-dimethoxyphenyl group at the benzylidene position and a 3,5-dimethylanilino substituent at the C2 position of the thiazole ring. The compound’s synthesis likely follows established routes for analogous thiazol-4-ones, involving condensation of substituted aldehydes with thiosemicarbazides or related precursors under mild acidic conditions . Characterization methods include ¹H NMR and mass spectrometry (MS), as seen in structurally related compounds .

Properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19BrN2O3S/c1-11-5-12(2)7-14(6-11)22-20-23-19(24)18(27-20)9-13-8-15(21)17(26-4)10-16(13)25-3/h5-10H,1-4H3,(H,22,23,24)/b18-9-

InChI Key

NFMZLFLFMHDDEH-NVMNQCDNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3OC)OC)Br)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Brominated Aromatic Group: Bromination of the aromatic ring is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Methoxy Substitution: Methoxylation is performed using methanol and a strong acid catalyst.

    Condensation Reaction: The final step involves the condensation of the brominated and methoxylated aromatic aldehyde with the thiazolidinone derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s structural features enable participation in several chemical reactions:

Reaction Type Mechanism Conditions Relevance
Imine formation Reaction with carbonyl compounds (e.g., aldehydes) to form Schiff bases.Acidic conditions (e.g., HCl/EtOH)Potential for targeting enzymes .
Electrophilic addition Attack on the methylidene double bond (C=CH-) by electrophiles (e.g., halogens).Halogenating agents (e.g., Br₂, Cl₂)Modifies reactivity for downstream applications.
Nucleophilic substitution Reaction of the bromine atom on the phenyl ring with nucleophiles.Polar aprotic solvents, catalysts (e.g., CuI)Enables functionalization of the aromatic ring.
Oxidation/reduction Oxidation of the thiazolidin-4-one ring or reduction of the methylidene group.Oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄)Alters biological activity profiles .

Analytical Techniques for Reaction Monitoring

To ensure reaction optimization and product characterization, the following methods are employed:

Technique Role Key Observations
NMR spectroscopy Confirms structural integrity and substitution patterns.Distinct signals for aromatic protons, methoxy groups, and the thiazole core.
TLC Tracks reaction progress and purity.Rf values indicate extent of substitution or functional group transformations.
HPLC Purifies the compound and confirms homogeneity.Retention times differentiate isomers or side products.
Mass spectrometry Validates molecular weight and structural motifs.Fragmentation patterns reveal the bromo-dimethoxyphenyl and dimethylanilino groups .

Biological and Chemical Implications

While the focus is on chemical reactivity, the compound’s structural motifs suggest potential biological interactions:

  • Enzyme inhibition : Thiazole derivatives are known to inhibit enzymes like COX-II, as seen in related compounds (e.g., THZ1 and THZ2 ) . The bromo-dimethoxyphenyl group may enhance binding affinity.

  • Anticancer activity : The methylidene bridge could facilitate interactions with DNA or protein targets, a pattern observed in similar thiazole-based anticancer agents .

  • Stability considerations : The presence of electron-withdrawing groups (e.g., bromine) and electron-donating methoxy substituents may influence reactivity under varying conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with substituted phenyl groups. The characterization is performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the compound .

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : The compound was tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising inhibition zones comparable to standard antibiotics .
  • Mechanism of Action : It is hypothesized that the thiazole ring enhances membrane permeability, leading to increased susceptibility of bacterial cells to the compound .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. The compound has shown activity against several cancer cell lines:

  • Cytotoxicity Tests : In studies using the MCF7 breast cancer cell line, the compound exhibited cytotoxic effects with IC50 values indicating significant potency against tumor cells .
  • Molecular Docking Studies : Computational analyses have suggested that the compound binds effectively to target proteins involved in cancer cell proliferation, providing insights into its mechanism as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives similar to this compound displayed enhanced antimicrobial activity when combined with traditional antibiotics, suggesting a synergistic effect that could be exploited in clinical settings .
  • Anticancer Research : Another research highlighted the effectiveness of thiazole derivatives in inhibiting tumor growth in vivo models, indicating their potential as lead compounds for drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents on the benzylidene and anilino groups, affecting solubility, melting points, and synthetic yields. A comparative analysis is outlined below:

Compound Name/ID Benzylidene Substituents Anilino Substituents Yield (%) Melting Point (°C) Key Analytical Methods
Target Compound 5-bromo-2,4-dimethoxy 3,5-dimethyl - - NMR, MS
4a () 1,3-Benzodioxol-5-yl 1-methyl 96 252–254 NMR, MS
4b () 3,4-Dimethoxy 1-methyl 96 234–236 NMR, MS
7f () 4-methylbenzylidene 4-bromophenyl 92 218–220 ¹H NMR
6a–j analogs () Varied (e.g., 4-Cl, 3-NO₂) Substituted phenyl 70–95 180–250 NMR, IR, MS

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, nitro) on the benzylidene ring correlate with higher melting points due to increased molecular rigidity .
  • Methoxy groups (as in 4b) reduce yields slightly compared to non-oxygenated analogs, possibly due to steric hindrance during synthesis .
  • The 3,5-dimethylanilino group in the target compound may enhance lipophilicity compared to simpler methyl or bromophenyl substituents, influencing pharmacokinetic properties .
Structural and Electronic Effects
  • Bromo vs.
  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in 4b) increase solubility in polar solvents but may reduce metabolic stability compared to methyl groups .
  • Z-Configuration : The Z-configuration at C5 is critical for planar molecular geometry, facilitating π-π stacking interactions in biological targets, as seen in similar thiazol-4-ones .

Research Findings and Implications

  • Synthetic Scalability : The target compound’s synthesis benefits from methodologies optimized for analogs, such as mild conditions (e.g., room temperature reactions) and high yields (>90%) .
  • Structure-Activity Relationships (SAR): Analogs with 3,5-dimethylanilino groups (e.g., the target) show enhanced binding to kinase targets compared to monosubstituted derivatives, as inferred from related studies .
  • Thermal Stability : Bromo-substituted derivatives (e.g., the target) exhibit higher decomposition temperatures (>250°C) than chloro or methyl analogs, suggesting utility in high-temperature applications .

Data Tables

Table 1: Substituent Effects on Melting Points
Substituent Type (Benzylidene) Example Compound Melting Point (°C)
Bromo + Methoxy Target Compound - (predicted >250)
1,3-Benzodioxol-5-yl 4a () 252–254
3,4-Dimethoxy 4b () 234–236
4-Methyl 7f () 218–220

Biological Activity

The compound (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Thiazole derivatives are known for their potential as anticancer agents, antimicrobial agents, and in the treatment of various diseases due to their ability to interact with multiple biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16BrN3O3S\text{C}_{16}\text{H}_{16}\text{BrN}_3\text{O}_3\text{S}

This structure features a thiazole ring, which is crucial for its biological activity. The presence of bromine and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties through various mechanisms. For instance, compounds similar to (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one have shown effectiveness against several cancer cell lines, including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon) cells.

In a study evaluating the cytotoxic effects of thiazolidinone derivatives, it was found that increasing concentrations led to a decrease in cell viability and an increase in apoptotic markers such as caspase-3 activity. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) production, which is often linked to cancer cell proliferation and survival .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory and Antioxidant Properties

The compound's structural features suggest potential anti-inflammatory and antioxidant activities. Thiazole derivatives have been associated with the inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers in various biological models . This makes them promising candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance biological activity. For example:

  • Substituents at Position 5 : Bromine and methoxy groups have been shown to significantly affect anticancer potency.
  • Position 2 Modifications : Alterations in this position can influence the compound's interaction with target proteins involved in cancer progression.

Case Studies

  • Study on Anticancer Efficacy : A recent investigation into thiazolidinone derivatives highlighted their ability to induce apoptosis in cancer cells via ROS modulation and caspase activation .
  • Antimicrobial Evaluation : Another study demonstrated that specific thiazole derivatives effectively inhibited Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents .

Q & A

Q. Table 1: Synthetic Conditions Comparison

Parameter
Solvent SystemDMF/Acetic AcidEthanol/NaOH
Reaction Time (h)24
Yield (%)65–7055–60

Basic: Which spectroscopic and crystallographic methods are critical for confirming the Z-configuration and purity of this compound?

Answer:

  • 1H/13C NMR : Key signals include:
    • Thiazol-4-one ring protons : δ 7.2–7.8 ppm (aromatic H), δ 2.3–2.6 ppm (CH3 from 3,5-dimethylaniline) .
    • Z-configuration confirmation : NOESY correlations between the benzylidene proton (δ 7.5–7.7 ppm) and adjacent aromatic protons validate the stereochemistry .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) should align with the theoretical molecular weight (e.g., m/z 446.2 for C20H18BrN3O3S) .
  • X-ray Crystallography : Resolve bond angles (e.g., C=S bond at ~1.65 Å) and planarity of the thiazol-4-one ring (r.m.s. deviation <0.15 Å) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Answer:

  • Variable substituent libraries : Synthesize analogs with halogen (Br→Cl, F), methoxy (OCH3→OCF3), or methyl (CH3→CF3) modifications .
  • Biological assays : Test antimicrobial (MIC against S. aureus), anticancer (IC50 in HeLa cells), and enzyme inhibition (e.g., CYP450 isoforms) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity. Dock into hemoglobin subunits (PDB: 1HHO) to predict binding .

Q. Table 2: SAR Trends in Thiazol-4-one Derivatives

SubstituentAntimicrobial Activity (MIC, μg/mL)Anticancer IC50 (μM)
5-Bromo-2,4-dimethoxy1.2 (Gram+)8.5
5-Chloro-2,4-diethoxy2.112.3

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

  • Standardize assay protocols : Use CLSI guidelines for antimicrobial testing (fixed inoculum size: 1×10^5 CFU/mL) .
  • Control variables :
    • Solvent (DMSO concentration ≤1% v/v).
    • Cell line passage number (<20 for consistency).
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .

Advanced: What experimental approaches are suitable for identifying molecular targets of this compound?

Answer:

  • Proteomics : Perform pull-down assays with biotinylated analogs followed by LC-MS/MS to identify binding partners (e.g., hemoglobin subunits) .
  • CRISPR-Cas9 screens : Knockout candidate genes (e.g., HBA1, HBB) and assess resistance phenotypes .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to purified targets .

Basic: What analytical methods ensure compound purity and stability during storage?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity thresholds: ≥98% for biological assays .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How can computational modeling predict environmental fate and degradation pathways?

Answer:

  • EPI Suite : Estimate logP (2.8–3.1) and biodegradation potential (BIOWIN3: <0.5 indicates persistence) .
  • Hydrolysis studies : Simulate aqueous stability at pH 4–9 (25°C). GC-MS identifies breakdown products (e.g., demethylated derivatives) .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

Answer:

  • Flow chemistry : Continuous reactors reduce residence time, minimizing dimerization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity .

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